molecular formula C12H14N2O5 B14707329 N-Carbamoyl-4-hydroxy-4-phenylglutaramic acid CAS No. 22742-73-0

N-Carbamoyl-4-hydroxy-4-phenylglutaramic acid

Cat. No.: B14707329
CAS No.: 22742-73-0
M. Wt: 266.25 g/mol
InChI Key: TWYNAZRCKFLNOC-UHFFFAOYSA-N
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Description

N-Carbamoyl-4-hydroxy-4-phenylglutaramic acid is an organic compound with a complex structure that includes a carbamoyl group, a hydroxy group, and a phenyl group attached to a glutaramic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Carbamoyl-4-hydroxy-4-phenylglutaramic acid typically involves multi-step organic reactions. One common method includes the protection of the amine group, followed by the introduction of the hydroxy and phenyl groups through specific reagents and catalysts. The final step often involves deprotection to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-Carbamoyl-4-hydroxy-4-phenylglutaramic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The carbamoyl group can be reduced to an amine group.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbamoyl group produces an amine.

Scientific Research Applications

N-Carbamoyl-4-hydroxy-4-phenylglutaramic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism by which N-Carbamoyl-4-hydroxy-4-phenylglutaramic acid exerts its effects involves interactions with specific molecular targets. The carbamoyl group can form hydrogen bonds with enzymes, influencing their activity. The hydroxy and phenyl groups can interact with hydrophobic and aromatic regions of proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    Piroxicam: A non-steroidal anti-inflammatory drug with a similar carbamoyl structure.

    Pyrrolidine Derivatives: Compounds with a pyrrolidine ring that share some structural features with N-Carbamoyl-4-hydroxy-4-phenylglutaramic acid.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

22742-73-0

Molecular Formula

C12H14N2O5

Molecular Weight

266.25 g/mol

IUPAC Name

5-(carbamoylamino)-4-hydroxy-5-oxo-4-phenylpentanoic acid

InChI

InChI=1S/C12H14N2O5/c13-11(18)14-10(17)12(19,7-6-9(15)16)8-4-2-1-3-5-8/h1-5,19H,6-7H2,(H,15,16)(H3,13,14,17,18)

InChI Key

TWYNAZRCKFLNOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCC(=O)O)(C(=O)NC(=O)N)O

Origin of Product

United States

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